N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a thiophene-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.
Introduction of the Thiophene Moiety: The thiophene-2-sulfonamide group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the dimethylamino-pyrimidine intermediate with the thiophene-2-sulfonamide under suitable conditions, often using a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain enzymes or receptors, while the thiophene-2-sulfonamide moiety can interact with biological membranes or proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)pyrimidin-2-yl)benzamide: Similar structure but with a benzamide group instead of thiophene-2-sulfonamide.
N-(4-(dimethylamino)pyrimidin-2-yl)methyl)benzene sulfonamide: Similar structure but with a benzene sulfonamide group.
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of both the dimethylamino-pyrimidine and thiophene-2-sulfonamide moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-15(2)10-5-6-12-9(14-10)8-13-19(16,17)11-4-3-7-18-11/h3-7,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWFGKSQZJKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.